![molecular formula C18H20N4O2 B2388628 chroman-2-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone CAS No. 2097858-76-7](/img/structure/B2388628.png)
chroman-2-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
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Overview
Description
Scientific Research Applications
Computational Chemistry and Molecular Modeling
The compound has been studied using computational methods to understand its electronic structure, energetics, and reactivity. Researchers perform molecular dynamics simulations and docking studies to predict its interactions with biological macromolecules. Such insights aid in drug design and optimization.
Mechanism of Action
Target of Action
Chromanone analogs have been reported to exhibit a wide range of pharmacological activities, suggesting that they may interact with multiple targets .
Mode of Action
The exact mode of action of this compound is currently unknown. Chromanone analogs have been shown to display antiparasitic activity by targeting pteridine reductase-1 . This suggests that chroman-2-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone might interact with its targets in a similar manner.
Biochemical Pathways
Chromanone analogs have been associated with diverse biological activities, implying that they may influence multiple biochemical pathways .
Result of Action
Chromanone analogs have been associated with diverse biological activities, suggesting that they may have various molecular and cellular effects .
properties
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(3,4-dihydro-2H-chromen-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c23-18(17-8-7-13-3-1-2-4-16(13)24-17)21-9-14(10-21)22-11-15(19-20-22)12-5-6-12/h1-4,11-12,14,17H,5-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQLKJLRTPIZDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CN(C3)C(=O)C4CCC5=CC=CC=C5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
chroman-2-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone |
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